molecular formula C8H14Cl2N2 B1603354 N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride CAS No. 1003561-87-2

N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride

Cat. No. B1603354
CAS RN: 1003561-87-2
M. Wt: 209.11 g/mol
InChI Key: LPNPZPFIFWNIMQ-UHFFFAOYSA-N
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Description

“N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C8H12N2 · 2HCl . It has a molecular weight of 209.12 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an ethanamine group. The ethanamine group is further substituted with a methyl group .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm3 . It has a boiling point of 229.2±15.0 °C at 760 mmHg , and a flash point of 92.4±20.4 °C . The compound is also characterized by a number of other properties, such as molar refractivity, polar surface area, and molar volume .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies : Studies have shown that Cu(II) complexes with tridentate ligands, closely related to N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride, exhibit significant DNA binding capabilities, indicating potential applications in targeting genetic material for therapeutic purposes. These complexes have been characterized for their nuclease activity and cytotoxic effects on cancer cell lines, demonstrating low toxicity and suggesting potential for cancer treatment (Kumar et al., 2012).

Catalysis in Organic Synthesis : Palladium(II) complexes involving derivatives of pyridinyl ethanamine ligands have been utilized as catalysts for the methoxycarbonylation of olefins. These studies highlight the role of such complexes in facilitating the production of esters, which are crucial intermediates in the synthesis of various organic compounds (Zulu et al., 2020).

Ethylene Dimerization Catalysts : Research into the use of (imino)pyridine palladium(II) complexes as catalysts for ethylene dimerization has shown that these systems can selectively produce ethylene dimers. Theoretical and experimental approaches have been employed to understand the mechanism and improve the selectivity and efficiency of these catalytic processes (Nyamato et al., 2015).

Corrosion Inhibition : Schiff bases derived from pyridinyl ethanamine compounds have been evaluated as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness in preventing corrosion suggests potential applications in industrial processes and maintenance (Hegazy et al., 2012).

properties

IUPAC Name

N-methyl-2-pyridin-3-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-9-6-4-8-3-2-5-10-7-8;;/h2-3,5,7,9H,4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNPZPFIFWNIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592116
Record name N-Methyl-2-(pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003561-87-2
Record name N-Methyl-2-(pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride
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N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride
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